1-(1,3-Benzodioxol-5-ylmethyl)-3-(2-methylphenyl)thiourea
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Overview
Description
1-(1,3-benzodioxol-5-ylmethyl)-3-(2-methylphenyl)thiourea is a member of thioureas.
Scientific Research Applications
Spectroscopic and Quantum Mechanical Investigations
- The molecular geometry of 1-(1,3-Benzodioxol-5-yl)thiourea has been calculated using density functional theory (DFT), providing insights into its vibrational assignment and significant parameters like HOMO-LUMO energy gap and hyperpolarizability. This research supports spectral detection technology and aids in the analysis of electronic structure and spectra of the compound (Ragamathunnisa M, Revathi M, Jasmine Vasantha Rani E, 2015).
Coordination Polymers and Molecular Structures
- Research into 1-benzoyl-3-phenylthiourea and 1-benzoyl-3-(2-methylphenyl)thiourea complexes of mercury(II) revealed different stoichiometries and molecular organization in their crystal structures. These findings are significant for understanding the intramolecular N–H ��� O@C structural motif and unique hydrogen bonding patterns (Andrzej Okuniewski, D. Rosiak, J. Chojnacki, B. Becker, 2015).
Glucose-6-Phosphatase Inhibition and Antidiabetic Potentials
- Thiourea derivatives, including 1-(2-benzyl-3-phenyl-1-(pyridine-2-yl) propyl)-3-phenylthiourea, have been synthesized and tested for their effects on glucose-6-phosphatase in mice, indicating potential antidiabetic properties. These compounds showed significant enzyme inhibition, suggesting their use as therapeutic agents in diabetes complications (S. Naz, M. Zahoor, M. Umar, Fatmah S. Alqahtany, Yousif M. Elnahas, R. Ullah, 2020).
Synthesis and Cytotoxicity in Cancer Research
- Studies on the synthesis and cytotoxicity of 1-Benzoyl-3-methyl Thiourea Derivatives have shown potential anticancer activities, indicating their relevance in drug research for cancer treatment (Ruswanto, A. M. Miftah, D. H. Tjahjono, Siswandono, 2015).
Antimicrobial and Analgesic Activities
- The synthesis of thiazolidin-4-one derivatives has been explored for antimicrobial and analgesic activities, highlighting the pharmaceutical potential of thiourea derivatives (Bhovi K. Venkatesh, Y. Bodke, S. Biradar, 2010).
Structural and Vibrational Characterization
- The structural and vibrational characteristics of thiourea derivatives, like 1-Benzyl-3-furoyl-1-phenylthiourea, have been studied using spectroscopic and theoretical methods. Such research contributes to understanding the molecular stability and intermolecular interactions of these compounds (M. E. D. Lestard, Diego M. Gil, O. Estévez-Hernández, M. Erben, J. Duque, 2015).
Properties
Molecular Formula |
C16H16N2O2S |
---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-(2-methylphenyl)thiourea |
InChI |
InChI=1S/C16H16N2O2S/c1-11-4-2-3-5-13(11)18-16(21)17-9-12-6-7-14-15(8-12)20-10-19-14/h2-8H,9-10H2,1H3,(H2,17,18,21) |
InChI Key |
GRMBIPFDBFYYHD-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=S)NCC2=CC3=C(C=C2)OCO3 |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NCC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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